(1S)-1-[2-(benzyloxy)phenyl]ethan-1-ol
Description
Context within Chiral Secondary Alcohol Chemistry
Chiral secondary alcohols are a cornerstone of asymmetric synthesis, serving as versatile intermediates for a vast array of complex molecules, including natural products, pharmaceuticals, and agricultural chemicals. researchgate.net The utility of these alcohols stems from the stereogenic carbon bearing the hydroxyl group, which can be incorporated directly into a target structure or be chemically transformed into other key functional groups. For instance, the hydroxyl group can be converted into esters or ethers, or it can be replaced to form amines, amides, thiols, and new carbon-carbon bonds. sigmaaldrich.com
The synthesis of enantiomerically pure secondary alcohols is a primary focus of modern organic chemistry. The principal strategies to achieve this include:
Asymmetric reduction of prochiral ketones: This is one of the most efficient methods, where a non-chiral ketone is converted into a single enantiomer of the alcohol using a chiral catalyst or reagent. This approach is widely used in industrial settings.
Kinetic resolution of racemic alcohols: In this technique, a racemic mixture of the alcohol is subjected to a reaction, often enzyme-catalyzed, that selectively transforms one enantiomer, allowing the other to be recovered in high enantiomeric purity. sigmaaldrich.comresearchgate.net While effective, the maximum theoretical yield for the desired enantiomer is 50%.
Deracemization: This more advanced strategy combines stereoselective oxidation and reduction in a cascade process to convert a racemate into a single enantiomer, potentially achieving a theoretical yield of 100%. researchgate.net
Biocatalysis, utilizing whole-cell systems or isolated enzymes like alcohol dehydrogenases (ADHs), has become an increasingly important tool for these transformations. nih.govresearchgate.net Enzyme-catalyzed reactions offer high selectivity under mild conditions, avoiding issues like racemization or rearrangement that can occur in traditional chemical processes. nih.gov
Table 1: Prominent Methods for the Synthesis of Chiral Secondary Alcohols
| Method | Description | Key Features | Reference(s) |
|---|---|---|---|
| Asymmetric Hydrogenation | Reduction of a prochiral ketone using H₂ gas and a chiral metal catalyst (e.g., Ru, Rh, Ir-based). | High efficiency and atom economy; widely used industrially. | rsc.org |
| Asymmetric Transfer Hydrogenation | Reduction of a ketone using a hydrogen donor (e.g., isopropanol, formic acid) and a chiral catalyst. Avoids the need for high-pressure H₂. | Operational simplicity and mild reaction conditions. | acs.org |
| Enzymatic Reduction | Use of isolated enzymes (e.g., ketoreductases, alcohol dehydrogenases) or whole-cell biocatalysts to reduce a ketone. | Exceptional enantioselectivity and regioselectivity; operates under mild, environmentally benign conditions. | nih.govresearchgate.netijstr.org |
| Enzymatic Kinetic Resolution | Enantioselective acylation of a racemic alcohol using a lipase, leaving one enantiomer of the alcohol unreacted. | Effective for separating enantiomers, but with a maximum 50% yield for the alcohol. | sigmaaldrich.com |
| Chiral Phosphoric Acid Catalysis | Kinetic resolution of racemic benzyl (B1604629) alcohols through intramolecular cyclizations catalyzed by a chiral Brønsted acid. | Provides access to both the resolved alcohol and a chiral heterocyclic product. | researchgate.net |
Significance of Enantiomerically Pure Compounds in Advanced Chemical Synthesis
The principle of chirality is fundamental to the life sciences, as biological systems like enzymes and receptors are themselves chiral. nih.gov This inherent chirality means that the two enantiomers of a chiral molecule can interact with a biological target in profoundly different ways. It is common for one enantiomer (the eutomer) to be responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even cause harmful side effects. nih.gov For this reason, the development of single-enantiomer pharmaceuticals has become a critical goal in modern drug discovery.
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) have established guidelines that encourage the development of enantiomerically pure drugs. nih.gov This shift has propelled the demand for robust and efficient methods in asymmetric synthesis. The ability to selectively produce a single enantiomer offers numerous advantages:
Improved Therapeutic Index: By eliminating the distomer, the drug's pharmacological profile can be simplified and made more selective, potentially leading to a better safety margin. nih.gov
Reduced Patient Dosage: Administering only the active enantiomer can reduce the required dose by half compared to the racemate, lessening the metabolic burden on the patient.
Simplified Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of a single enantiomer is often simpler to characterize than that of a racemic mixture. nih.gov
The synthesis of molecules with multiple stereocenters presents an even greater challenge. A molecule with 'n' chiral centers can exist as up to 2ⁿ stereoisomers. nih.gov Stereodivergent synthesis, which allows for the selective formation of any of these stereoisomers, is a sophisticated approach that relies on the use of enantiopure building blocks and catalysts to control the precise three-dimensional structure of the final product. nih.gov
Overview of Research Trajectories for (1S)-1-[2-(benzyloxy)phenyl]ethan-1-ol and Structurally Related Benzyloxy-Substituted Phenyl Ethanols
Specific research focused exclusively on this compound is emergent. However, its synthesis and potential applications can be understood through the extensive research on related chiral benzylic alcohols and the significance of the benzyloxy functional group in medicinal chemistry.
The primary research trajectory for obtaining this compound involves the asymmetric reduction of its prochiral ketone precursor, 1-[2-(benzyloxy)phenyl]ethan-1-one. nih.govsigmaaldrich.com This transformation is analogous to the well-studied bio-reduction of acetophenone (B1666503) and its derivatives, where various microbial cultures and isolated enzymes have been employed to produce the corresponding (S)- or (R)-alcohols with high enantiomeric purity. ijstr.org Fungal isolates, for example, have demonstrated the ability to reduce substituted acetophenones to their corresponding chiral alcohols with selectivities often exceeding 90%. ijstr.org
Research into structurally related benzyloxy-substituted compounds highlights the importance of this motif. The benzyloxy group often serves as a key pharmacophore or as a protecting group for a phenol (B47542), which is a common feature in biologically active molecules. For example, the introduction of a benzyloxy group into chalcone (B49325) frameworks has been explored for the development of new monoamine oxidase B (MAO-B) inhibitors. nih.gov In more complex syntheses, chiral benzyloxy-containing building blocks are used to construct advanced molecular architectures. The enantioselective synthesis of (-)-(S)-2-(benzyloxy)propanal, a related chiral building block, starts from ethyl (S)-lactate and involves an O-benzylation step, underscoring the common strategies used to install this functional group. orgsyn.org Furthermore, Pd-catalyzed asymmetric reactions have been developed to synthesize complex chiral molecules like 3,3-disubstituted isoindolinones, which are valuable heterocyclic motifs in pharmaceuticals. rsc.org
The research trajectory, therefore, positions this compound as a valuable, yet-to-be-fully-exploited chiral synthon. Its value is derived from established methods for its synthesis and the proven utility of its core structural elements in the broader context of medicinal and synthetic chemistry.
Table 2: Research Examples of Structurally Related Benzyloxy-Substituted Chiral Compounds
| Compound Class | Synthetic Method | Research Application / Significance | Reference(s) |
|---|---|---|---|
| Benzyloxy Chalcones | Claisen-Schmidt condensation of benzyloxy benzaldehydes and acetophenones. | Investigated as selective monoamine oxidase B (MAO-B) inhibitors. | nih.gov |
| (S)-2-(Benzyloxy)propanal | O-benzylation of ethyl (S)-lactate followed by reduction. | A versatile chiral aldehyde used as a building block in organic synthesis. | orgsyn.org |
| Chiral 3-Benzyloxy-quinazolinones | Asymmetric radical cross-coupling catalyzed by chiral vanadyl complexes. | Synthesis of complex chiral heterocycles with potential biomedical applications. | nih.gov |
| (R)- and (S)-4-(Substituted benzyl)dihydrofuran-2(3H)-ones | Asymmetric hydrogenation of benzylidenesuccinic acids followed by dehydrogenative lactonization. | Demonstrates the use of asymmetric catalysis to create chiral lactones from benzyl-substituted precursors. | rsc.org |
| Chiral Benzylic Alcohols | Direct C-H oxidation of substrates containing benzylic positions. | A method to directly install a hydroxyl group, which can be stereoselective depending on the substrate. | acs.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S)-1-(2-phenylmethoxyphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-12(16)14-9-5-6-10-15(14)17-11-13-7-3-2-4-8-13/h2-10,12,16H,11H2,1H3/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLOSPAJWAFSDG-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1OCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1s 1 2 Benzyloxy Phenyl Ethan 1 Ol and Analogous Chiral Alcohols
Stereoselective Synthesis: Strategies and Methodological Innovations
The creation of the specific (S)-configuration at the chiral center of 1-[2-(benzyloxy)phenyl]ethan-1-ol is the cornerstone of its synthesis. Modern organic synthesis offers a powerful toolkit to achieve this, primarily through stereoselective transformations that either convert a prochiral precursor into the desired enantiomer or selectively create the chiral center.
Asymmetric Reduction Approaches
Asymmetric reduction of the corresponding prochiral ketone, 1-[2-(benzyloxy)phenyl]ethan-1-one, stands as a highly effective and widely employed strategy for accessing (1S)-1-[2-(benzyloxy)phenyl]ethan-1-ol. This approach leverages chiral catalysts or enzymes to selectively deliver a hydride to one face of the carbonyl group, thereby establishing the desired stereocenter.
Catalytic asymmetric hydrogenation is a powerful tool for the enantioselective reduction of ketones. The use of transition metal complexes with chiral ligands has been extensively studied for this purpose. For the reduction of aromatic ketones like 1-[2-(benzyloxy)phenyl]ethan-1-one, ruthenium-based catalysts, particularly those incorporating the chiral diphosphine ligand BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), have demonstrated significant success. The mechanism of these hydrogenations can vary, with some proceeding through an inner-sphere mechanism and others via an outer-sphere mechanism involving metal-ligand bifunctional catalysis. wikipedia.orgnih.gov The choice of catalyst, solvent, and reaction conditions, including hydrogen pressure and the presence of additives like bases, can significantly influence both the reaction rate and the enantioselectivity. nih.gov
For instance, the Noyori-type Ru(II)-BINAP/diamine catalysts are renowned for their high efficiency and enantioselectivity in the hydrogenation of a wide range of ketones. wikipedia.orgnih.govharvard.edu These catalysts operate via a nonclassical metal-ligand bifunctional mechanism, where a hydride on the ruthenium and a proton from the diamine ligand are transferred to the carbonyl group in a concerted fashion through a six-membered pericyclic transition state. nih.gov This mechanism avoids direct coordination of the ketone to the metal center. nih.gov
| Catalyst System | Substrate | Product | Yield (%) | ee (%) | Reference(s) |
| RuCl₂((R)-BINAP) | Aromatic Ketones | Chiral Alcohols | High | >95 | ethz.ch |
| trans-RuH(η¹-BH₄)((S)-tolbinap)((S,S)-dpen) | Acetophenone (B1666503) | (R)-Phenylethanol | - | 82 | nih.gov |
Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Alcohol dehydrogenases (ADHs) are particularly effective for the asymmetric reduction of prochiral ketones, often exhibiting exquisite enantioselectivity under mild reaction conditions. google.comrsc.org These enzymes utilize nicotinamide (B372718) cofactors (NADH or NADPH) as the hydride source.
Lactobacillus kefir is a well-known source of ADHs that often follow Prelog's rule, delivering the hydride to the Re-face of the carbonyl to produce (S)-alcohols. However, some ADHs from this organism exhibit anti-Prelog selectivity, yielding (R)-alcohols. The use of whole-cell biocatalysts can be advantageous as they contain the necessary enzymes and cofactor regeneration systems. ethz.ch
A bienzymatic cascade combining a peroxygenase and an ADH has been developed for the synthesis of enantioenriched phenylethanols from ethylbenzene (B125841) derivatives. google.com The peroxygenase first oxidizes the ethylbenzene to the corresponding acetophenone, which is then stereoselectively reduced by an ADH. For example, the (S)-selective ADH from Rhodococcus ruber (ADH-A) can be used to produce (S)-phenylethanols. google.com
| Biocatalyst | Substrate | Product | Conversion (%) | ee (%) | Reference(s) |
| Lactobacillus kefir ADH | 1‐[3,5‐bis(trifluoromethyl)phenyl]ethanone | (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol | >99 | >99 | researchgate.net |
| ADH-A (Rhodococcus ruber) | Acetophenone | (S)-1-Phenylethanol | - | >99 | google.com |
Enantioselective Carbon-Carbon Bond Formation at the Chiral Center
An alternative strategy to asymmetric reduction involves the enantioselective formation of the carbon-carbon bond that creates the chiral center. This is typically achieved through the addition of a methyl nucleophile to the corresponding aldehyde, 2-(benzyloxy)benzaldehyde, in the presence of a chiral catalyst or ligand.
The enantioselective addition of organometallic reagents, such as Grignard reagents (e.g., methylmagnesium bromide) or organozinc reagents, to aldehydes is a fundamental transformation in organic synthesis. semanticscholar.orgresearchgate.net The success of these reactions hinges on the ability of a chiral ligand to effectively control the facial selectivity of the nucleophilic attack on the prochiral carbonyl group. Various chiral amino alcohols and other ligands have been explored for this purpose. semanticscholar.orgresearchgate.net However, achieving high enantioselectivity can be challenging due to the high reactivity of the organometallic reagents, which can lead to a significant uncatalyzed background reaction. semanticscholar.org
For example, the addition of methylmagnesium bromide to benzaldehyde (B42025) in the presence of chiral alkoxides derived from enantiopure alcohols like (-)-borneol (B1667373) or (+)-menthol resulted in nearly racemic 1-phenylethanol (B42297). semanticscholar.org More complex systems, however, have shown promise. The equilibration of a reagent formed from methylmagnesium bromide and the dilithio salt of (+)-pseudoephedrine demonstrated a significant impact on both reactivity and enantioselectivity in the addition to benzaldehyde. semanticscholar.org
| Aldehyde | Reagent | Chiral Ligand/Auxiliary | Product | Yield (%) | ee (%) | Reference(s) |
| Benzaldehyde | MeMgBr | (+)-Pseudoephedrine (dilithio salt) | 1-Phenylethanol | 5-98 | up to 40 | semanticscholar.orgresearchgate.net |
Application of Chiral Auxiliaries and Ligand-Mediated Syntheses
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. semanticscholar.orgresearchgate.net After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. This method is particularly useful for establishing stereocenters in a predictable manner. williams.edu
In the context of synthesizing chiral alcohols, a chiral auxiliary can be attached to the prochiral ketone, 1-[2-(benzyloxy)phenyl]ethan-1-one, to form a diastereomeric intermediate. Subsequent reduction of the carbonyl group would then proceed with facial selectivity dictated by the steric and electronic properties of the auxiliary. Finally, cleavage of the auxiliary would afford the desired this compound. Common chiral auxiliaries include oxazolidinones and pseudoephedrine derivatives. wikipedia.orgwilliams.edu
The diastereoselective alkylation of chiral oxazolidinone imides is a well-established method. williams.edu While typically used for alpha-alkylation of carboxylic acid derivatives, a similar principle could be envisioned for the synthesis of chiral alcohols, although this is less common.
Multi-Step Synthetic Route Design and Optimization
The synthesis of this compound often involves a multi-step sequence, starting from readily available precursors. A common and practical starting material is 2-hydroxyacetophenone (B1195853). google.com The design of an efficient multi-step synthesis requires careful consideration of each step, including protection of functional groups, the key stereochemistry-inducing step, and final deprotection.
A plausible synthetic route starting from 2-hydroxyacetophenone would involve:
Protection of the phenolic hydroxyl group: The hydroxyl group of 2-hydroxyacetophenone is typically protected to prevent interference in subsequent reactions. Benzylation, using benzyl (B1604629) bromide or a similar reagent, is a common strategy to afford 1-[2-(benzyloxy)phenyl]ethan-1-one.
Asymmetric reduction: The resulting prochiral ketone is then subjected to one of the asymmetric reduction methods described in section 2.1.1 to introduce the chiral center with the desired (S)-configuration.
Deprotection (if necessary): Depending on the target molecule, the benzyl protecting group may need to be removed. This is typically achieved through hydrogenolysis.
Elaboration from Substituted Phenolic and Acetophenone Precursors
The synthesis of this compound typically originates from readily available phenolic or acetophenone precursors. A common route begins with phenol (B47542), which is first converted to its corresponding acetophenone derivative, 2'-hydroxyacetophenone (B8834). nih.govgoogle.com This transformation can be followed by the protection of the phenolic hydroxyl group and subsequent asymmetric reduction of the ketone to yield the desired chiral alcohol.
A key step in this sequence is the asymmetric reduction of the prochiral ketone, 2-(benzyloxy)acetophenone. Biocatalysis has emerged as a powerful tool for this transformation, utilizing enzymes like alcohol dehydrogenases (ADHs) to achieve high enantioselectivity. nih.govnih.gov For instance, ADHs from various microbial sources, such as Rhodococcus and Lactobacillus species, have been successfully employed to reduce a wide range of aromatic ketones to their corresponding chiral alcohols with excellent enantiomeric excess (e.e.). nih.govnih.govresearchgate.net The reduction of 2-hydroxyacetophenone to (R)-1-phenyl-1,2-ethanediol has been used as a model reaction to demonstrate the efficacy of these biocatalytic systems, achieving high specific activity and over 99% e.e. nih.govnih.gov
The general process involves:
Fries Rearrangement: Phenol acetate, derived from phenol, can be rearranged to form 2'-hydroxyacetophenone. google.com
Benzylation: The phenolic hydroxyl group of 2'-hydroxyacetophenone is protected with a benzyl group to form 2-(benzyloxy)acetophenone.
Asymmetric Reduction: The ketone moiety is stereoselectively reduced to a hydroxyl group, establishing the chiral center. This is often accomplished using chiral catalysts or enzymes, which can deliver the (S)-enantiomer with high fidelity. nih.govresearchgate.net
The use of whole-cell biocatalysts, such as seeds from Sinapis alba or Phaseolus aureus L, provides an environmentally friendly alternative to chemical catalysts for the reduction of substituted acetophenones. google.comresearchgate.net
Table 1: Biocatalytic Reduction of Acetophenone Derivatives
| Precursor | Biocatalyst/Enzyme | Product | Conversion (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| 2-Hydroxyacetophenone | Alcohol Dehydrogenase (RhADH) | (R)-1-phenyl-1,2-ethanediol | >98 | >99 | nih.govnih.gov |
| Acetophenone | Bauhinia variegata L. seeds | (S)-1-phenylethanol | 98 | 99 | researchgate.net |
| Substituted Acetophenones | Sinapis alba seeds | Corresponding chiral alcohols | 30-98 | 65->99 | researchgate.net |
Strategic Use of Benzyloxy Protection and Deprotection in Synthetic Sequences
The benzyl group is a widely used protecting group for hydroxyl functions in multistep organic synthesis due to its general stability under various reaction conditions. organic-chemistry.orgbeilstein-journals.org Its installation, typically via a Williamson ether synthesis using benzyl bromide and a mild base like silver oxide, is a crucial step in the synthesis of this compound from 2'-hydroxyacetophenone. organic-chemistry.org This protection prevents the acidic phenolic proton from interfering with subsequent reactions, particularly those involving organometallic reagents or basic conditions.
Reagents that allow for benzylation under neutral conditions, such as 2-benzyloxy-1-methylpyridinium triflate, have been developed to accommodate sensitive substrates. beilstein-journals.org This reagent is particularly useful for complex molecules where acidic or basic conditions could be detrimental. beilstein-journals.org
Deprotection of the benzyl ether is most commonly achieved through catalytic hydrogenolysis. commonorganicchemistry.comjk-sci.com This method involves reacting the benzyl ether with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. jk-sci.com The reaction is clean, typically affording the deprotected alcohol and toluene (B28343) as the only byproduct. organic-chemistry.org
Key Deprotection Methods for Benzyl Ethers:
Catalytic Hydrogenolysis: The most common method, using H₂ gas and a palladium catalyst (Pd/C). commonorganicchemistry.comjk-sci.com
Transfer Hydrogenation: Utilizes a hydrogen donor like 1,4-cyclohexadiene (B1204751) or ammonium (B1175870) formate (B1220265) in the presence of a palladium catalyst, avoiding the need for pressurized hydrogen gas. organic-chemistry.orgjk-sci.com
Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can selectively remove benzyl groups, particularly p-methoxybenzyl (PMB) ethers. google.com
Acidic Cleavage: Strong acids such as trifluoroacetic acid can also be used for debenzylation, although this method is less common. acs.org
The strategic placement and removal of the benzyloxy group are essential for the successful synthesis of complex molecules containing multiple hydroxyl groups, allowing for selective manipulation of different parts of the molecule. thieme-connect.comacs.org
Convergent and Divergent Synthesis Strategies for Complex Molecule Construction
The synthesis of complex molecules, including advanced pharmaceutical intermediates, can be approached through either convergent or divergent strategies, both of which can involve this compound or its analogues.
Divergent Synthesis: A divergent synthesis begins with a common core structure which is then elaborated into a library of structurally related compounds. wikipedia.orgresearchgate.net this compound is an ideal starting point for a divergent synthesis. Its two hydroxyl groups (one protected, one free) and its defined stereochemistry allow for selective functionalization to create a diverse range of derivatives. researchgate.net For example, the free secondary alcohol could be oxidized, esterified, or substituted, while the protected phenolic hydroxyl could be deprotected and subsequently modified. This approach is highly valuable in medicinal chemistry for generating compound libraries for structure-activity relationship (SAR) studies. researchgate.net
Green Chemistry Principles in the Synthesis of Benzyloxy-Substituted Alcohols
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of chiral alcohols.
Microwave-Assisted Synthetic Approaches
Microwave-assisted organic synthesis has gained prominence as a green chemistry technique due to its ability to dramatically reduce reaction times, often from hours to minutes, and improve yields. matanginicollege.ac.inacs.org The use of microwave irradiation can enhance the efficiency of several steps in the synthesis of benzyloxy-substituted alcohols. For instance, the synthesis of benzyl ethers and the oxidation of benzyl alcohols can be accelerated under microwave conditions. matanginicollege.ac.inrsc.org Metal-free coupling of diazoalkanes with water to produce alcohols has been shown to be efficient under both reflux and microwave conditions. organic-chemistry.org The protection and deprotection of alcohol functional groups are common steps in multi-step syntheses that have been successfully adapted to microwave protocols. acs.org
Development of One-Pot Reaction Sequences
One-pot reactions, where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates, are a cornerstone of green chemistry. nih.gov They reduce solvent usage, purification steps, and waste generation, while also saving time and resources. The synthesis of chiral alcohols can be streamlined using one-pot tandem catalysis. rsc.org For example, chiral alcohols have been synthesized from alkynes in a one-pot process combining hydration and asymmetric reduction. rsc.org Similarly, a one-pot synthesis of epoxides from benzyl alcohols and aldehydes has been developed, proceeding through the in situ generation of sulfonium (B1226848) salts. nih.gov Such strategies could be adapted to combine the benzylation of a phenolic precursor with the subsequent reduction of the ketone in a single, efficient operation.
Solvent-Free and Atom-Economical Methodologies
Atom Economy: A central concept in green chemistry, atom economy measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. The enantioselective hydration of alkenes is considered a "dream reaction" as it can theoretically achieve 100% atom economy by adding water across a double bond to form a chiral alcohol, avoiding byproducts. nih.gov Similarly, chemoenzymatic processes have been designed to have 100% atom economy by internally closing the reaction cycle. rsc.org
Solvent-Free Synthesis: Eliminating organic solvents, which are often volatile, flammable, and toxic, is a key goal of green chemistry. Reactions can be conducted under solvent-free conditions, for example, by grinding solid reactants together. cmu.edu The reduction of ketones to chiral alcohols using sodium borohydride (B1222165) has been successfully performed in the solid state. cmu.edu Furthermore, using water as a solvent is a highly desirable green alternative. acs.org The development of biocatalytic systems that operate efficiently in aqueous media or biphasic systems further enhances the green credentials of chiral alcohol synthesis. nih.govnih.gov
Table 2: Green Chemistry Approaches in Chiral Alcohol Synthesis
| Green Principle | Methodology | Example | Advantage | Reference |
| Energy Efficiency | Microwave-Assisted Synthesis | Oxidation of toluene | Reaction time reduced from 10-12 hours to 5 minutes. | matanginicollege.ac.in |
| Waste Prevention | One-Pot Reactions | Synthesis of epoxides from benzyl alcohols | Reduces solvent use and purification steps. | nih.gov |
| Atom Economy | Chemoenzymatic Catalysis | Production of chiral alcohols from racemates | 100% atom economy with an internally closed catalytic cycle. | rsc.org |
| Safer Solvents/Solvent-Free | Solid-State Reaction | Reduction of ketones with NaBH₄ | Eliminates the need for organic solvents. | cmu.edu |
| Atom Economy | Alkene Hydration | Styrene (B11656) hydration to chiral 1-arylethanols | Uses only alkenes and water as reactants, avoiding byproducts. | nih.gov |
Mechanistic Investigations and Computational Chemistry in Understanding 1s 1 2 Benzyloxy Phenyl Ethan 1 Ol Chemistry
Elucidation of Reaction Mechanisms in Stereoselective and Catalytic Syntheses
The stereoselective synthesis of chiral alcohols, including (1S)-1-[2-(benzyloxy)phenyl]ethan-1-ol, often involves transition metal-catalyzed reactions. Understanding the mechanisms of these reactions is key to controlling the enantioselectivity and yield of the desired product.
One-pot multi-step procedures that combine several catalytic reactions are an efficient way to synthesize complex molecules like secondary benzylic alcohols. chemrxiv.org These methods can involve a sequence of reactions such as alkene cross-metathesis, isomerization, and nucleophilic addition, all taking place in a single reaction vessel. chemrxiv.org Each step is typically catalyzed by a specific transition-metal complex, and the success of the one-pot synthesis relies on the absence of cross-reactivity between the different catalysts. chemrxiv.org For instance, the synthesis of secondary benzylic alcohols can be achieved from readily available starting materials like alkenes, unsaturated aliphatic alcohols, and aryl boronic acids with high stereoselectivity. chemrxiv.org
Kinetic studies are a powerful tool for elucidating reaction mechanisms. For example, in the β-alkylation of 1-phenylethanol (B42297) with benzyl (B1604629) alcohol catalyzed by pincer-ruthenium complexes, kinetic analysis revealed that the insertion of an enolate into a Ru-H bond is the rate-determining step for the conversion of the intermediate to the final product. researchgate.net Such studies help to explain the observed product distribution over time and can guide the optimization of reaction conditions. researchgate.net
The mechanism of ether cleavage, a reaction relevant to the deprotection of the benzyl group in this compound, is typically catalyzed by a strong acid. The reaction proceeds through protonation of the ether oxygen, followed by its departure to form a phenol (B47542) and a stabilized benzyl cation. stackexchange.com
Theoretical Modeling and Quantum Chemical Calculations
Computational chemistry provides a powerful lens through which to examine the intricacies of reaction mechanisms and stereochemical control at the molecular level.
Density Functional Theory (DFT) has been employed to investigate the thermodynamics and kinetics of reactions involving structures related to this compound. For example, in the hydrogenation of 1-phenyl-1,2-propanedione, a compound with structural similarities, DFT calculations of potential energy profiles have successfully predicted the diastereomeric excess of the resulting diol. researchgate.net These theoretical results align with experimental findings, demonstrating that the thermodynamically more favorable hydrogen addition step is also the kinetically preferred one. researchgate.net
The stereochemical outcome of reactions producing chiral alcohols is often determined by the subtle interplay of steric and electronic effects in the transition state. Computational modeling can be used to analyze the different possible conformations of reactants and transition states, thereby predicting the most likely stereoisomer to be formed.
In the context of enzymatic resolutions, which are a common method for obtaining enantiomerically pure alcohols, understanding product inhibition is crucial. For instance, the oxidation of racemic 1-phenyl-1,2-ethanediol (B126754) by glycerol (B35011) dehydrogenase is hampered by the product, 2-hydroxyacetophenone (B1195853). researchgate.net Modeling the interactions between the enzyme, substrate, and product can help in devising strategies to overcome this inhibition, such as continuous product extraction. researchgate.net
Spectroscopic and Crystallographic Insights into Molecular Structure and Reactivity
The definitive characterization of this compound and related compounds relies on a combination of advanced spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule. rsc.org For instance, in the characterization of related benzyloxy compounds, specific chemical shifts (δ) and coupling constants (J) are used to confirm the connectivity and stereochemistry. rsc.orgrsc.org
High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), is used to determine the exact molecular weight of a compound, which in turn confirms its elemental composition. rsc.org For (1S)-1-[4-(benzyloxy)phenyl]ethanol, a positional isomer of the title compound, the exact mass has been computationally determined to be 228.115029749 Da. nih.gov
Table 1: Spectroscopic Data for a Related Compound, 6-(Benzyloxy)hexan-1-ol rsc.org
| Nucleus | Chemical Shift (ppm) | Multiplicity |
| ¹H | 7.36 - 7.25 | m |
| ¹H | 4.50 | s |
| ¹H | 3.63 | t |
| ¹H | 3.48 | t |
| ¹H | 1.65 - 1.53 | m |
| ¹H | 1.44 - 1.34 | m |
Data obtained in CDCl₃. Multiplicity: s = singlet, t = triplet, m = multiplet.
While spectroscopic methods provide information about the structure and connectivity of a molecule, X-ray diffraction of a single crystal is the gold standard for determining its three-dimensional structure and absolute configuration. For chiral molecules like this compound, X-ray crystallography can unambiguously establish the spatial arrangement of the atoms, confirming the (S) configuration at the chiral center.
For related chiral compounds, such as those synthesized via asymmetric hydrogenation, X-ray crystallography has been used to confirm the stereochemistry of the products. researchgate.net The solid-state structure also reveals information about intermolecular interactions, such as hydrogen bonding, which can influence the physical properties of the compound.
Structure Activity Relationship Sar Studies of Benzyloxy Substituted Phenyl Ethanols
Correlating Structural Modifications with Specific Biological Target Interactions
The interaction between a ligand, such as a benzyloxy-substituted phenyl ethanol (B145695), and its biological target is highly dependent on the three-dimensional arrangement of its atoms and functional groups. Modifications to the phenyl rings or the benzyloxy substituent can dramatically alter these interactions.
Influence of Benzyloxy Substituent Position and Other Aryl Modifications on Binding Affinity
The position of the benzyloxy group on the phenyl ring is a critical determinant of biological activity. Studies on related benzyloxy-substituted scaffolds have consistently shown that positional isomerism significantly impacts target binding. For instance, in a series of benzyloxy chalcones designed as inhibitors of human monoamine oxidase B (hMAO-B), derivatives with the benzyloxy group at the para-position of the phenyl ring consistently demonstrated higher inhibitory activity compared to those with the substituent at the ortho-position. nih.gov The selectivity index for some para-substituted analogues was found to be over 147 times greater than their ortho-substituted counterparts. nih.gov This suggests that the active site of the target enzyme, hMAO-B, has a specific binding pocket geometry that favorably accommodates the bulk and electronic properties of a para-benzyloxy group.
Similarly, in studies involving biphenylaminoquinoline derivatives, the attachment position of the benzyloxy group, whether at the meta or para position, was a key variable in modulating cytotoxic activity against cancer cell lines. nih.gov
Beyond the position of the benzyloxy group, other modifications to the aryl (phenyl) rings also play a crucial role. In the aforementioned study on benzyloxy chalcones, the introduction of electron-donating groups, such as ethoxy or thiomethyl, on the second phenyl ring led to stronger hMAO-B inhibitory values than the introduction of electron-withdrawing groups like trifluoromethyl. nih.gov This indicates that the electronic properties of the entire molecular framework influence the binding affinity. The rational design of 4-phenyl-1-arylsulfonylimidazolidinones as anticancer agents further supports this, showing that introducing various electron-donating or withdrawing substituents allows for the fine-tuning of cytotoxic effects. nih.gov
Table 1: Influence of Benzyloxy Position on hMAO-B Inhibition in Chalcones Data extracted from a study on benzyloxy chalcones, illustrating the principle of positional influence.
| Compound Type | Benzyloxy Position | Relative hMAO-B Inhibition | Fold Difference in Selectivity Index (SI) |
| Thiophenyl Chalcones | para | Higher | 13.84x greater than ortho |
| Trifluoromethyl Chalcones | para | Higher | 147.05x greater than ortho |
| Bromothiophene Chalcones | para | Higher | 45.39x greater than ortho |
Stereochemical Impact on Ligand-Receptor Recognition and Enzyme Active Site Interactions
Stereochemistry, the specific 3D arrangement of atoms, is paramount for effective ligand-receptor and ligand-enzyme interactions. The compound (1S)-1-[2-(benzyloxy)phenyl]ethan-1-ol is a chiral molecule, existing as two enantiomers, (1S) and (1R). Biological systems, being chiral themselves, often exhibit a high degree of stereospecificity, meaning one enantiomer will have significantly greater affinity or efficacy than the other.
This principle is well-documented in related fields. For example, studies on probes for the estrogen receptor using phenylvinyl estradiols showed a marked preference for the Z-stereoisomer over the E-isomer. nih.gov The relative binding affinity for the Z-isomer was three to four times greater, highlighting how a subtle change in the spatial orientation of a phenyl group can drastically alter receptor recognition. nih.gov This preference is attributed to the specific topography of the ligand-accessible space within the receptor's binding site. nih.gov
For this compound, the (1S) configuration at the carbinol center dictates a precise orientation of the hydroxyl, methyl, and benzyloxyphenyl groups. This specific arrangement is critical for forming optimal hydrogen bonds, hydrophobic interactions, and π-π stacking interactions within the active site of a target protein. The interaction of benzyloxy chalcones with the hMAO-B active site, for instance, was stabilized by π-π stacking. nih.gov It is highly probable that only one enantiomer of a chiral phenyl ethanol derivative would be able to achieve the correct geometry for such crucial interactions, leading to a significant difference in biological activity between the (1S) and (1R) forms.
Rational Design Principles for New Derivatives Based on Established SAR Data
Rational drug design leverages established SAR data to create new molecules with improved potency, selectivity, and pharmacokinetic properties. researchgate.net By understanding which structural features are essential for activity, chemists can make targeted modifications.
A key principle is lead optimization based on SAR. For example, after identifying that sterically large substituents at the 4-position of a phenyl ring enhanced the anticancer activity of 4-phenyl-1-arylsulfonylimidazolidinones, researchers were able to integrate this finding into their structural design to discover a more potent analog. nih.gov This iterative process of testing, analyzing SAR, and synthesizing new derivatives is a cornerstone of modern drug discovery. nih.govresearchgate.net
For benzyloxy-substituted phenyl ethanols, SAR data would guide several design strategies:
Varying Substituent Position: Based on findings that para-substitution is often favored nih.gov, new derivatives would prioritize this placement for the benzyloxy group or other key substituents.
Modifying the Benzyloxy Ring: Introducing electron-donating or electron-withdrawing groups onto the benzyl (B1604629) portion of the benzyloxy substituent could fine-tune electronic properties to enhance binding. Studies on benzyloxyquinolin-2(1H)-one derivatives have shown this to be an effective strategy for improving anticancer activity. nih.gov
Exploring Aryl Ring Substitutions: Adding diverse functional groups (halogens, alkyls, nitro groups, etc.) to the phenyl ethanol ring can probe for additional favorable interactions within the binding site and improve properties like membrane permeability.
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models, which use statistical methods to correlate chemical structure with biological activity, can help predict the potency of hypothetical new derivatives before they are synthesized. nih.gov
In Vitro Biochemical Assays for Mechanistic Understanding of Molecular Interactions
To elucidate the mechanisms by which benzyloxy-substituted phenyl ethanols exert their effects, a variety of in vitro biochemical assays are employed. These assays are crucial for confirming the biological target, quantifying the molecule's potency, and understanding the nature of the interaction.
Table 2: Examples of In Vitro Assays for Mechanistic Studies
| Assay Type | Purpose | Example Application | Reference |
| Enzyme Inhibition Assay | To measure the ability of a compound to inhibit a specific enzyme's activity. | Recombinant hMAO-A and hMAO-B were used to determine the IC₅₀ values of benzyloxy chalcones. | nih.gov |
| Enzyme Kinetic Studies | To determine the mechanism of inhibition (e.g., competitive, non-competitive) and the inhibitor constant (Ki). | Ki values for the most potent hMAO-B inhibitors were determined to be in the nanomolar range (0.030 ± 0.001 μM). | nih.gov |
| Reversibility Analysis | To determine if the inhibitor binds reversibly or irreversibly to the target enzyme. | Potent benzyloxy chalcone (B49325) inhibitors were found to be reversible inhibitors of hMAO-B. | nih.gov |
| Cell Viability/Cytotoxicity Assay (e.g., MTT) | To measure the effect of a compound on the proliferation of cancer cells. | Antiproliferative activities of benzyloxyquinolin-one derivatives were evaluated against multiple human cancer cell lines. | nih.gov |
| Apoptosis Assays (e.g., Annexin V-FITC) | To determine if a compound induces programmed cell death (apoptosis). | Used to confirm that the cytotoxic effects of potent quinolone derivatives were due to the induction of apoptosis. | nih.gov |
| Microtubule Polymerization Assay | To assess a compound's effect on the assembly of microtubules, a common anticancer drug target. | Mechanistic studies showed a lead compound disrupted microtubule assembly, leading to cell cycle arrest. | nih.gov |
| Western Blotting | To detect and quantify specific proteins involved in a signaling pathway. | Used to measure changes in apoptosis-related proteins (e.g., caspases, Bcl-2) following treatment with a compound. | nih.gov |
| PAMPA (Parallel Artificial Membrane Permeability Assay) | To predict a compound's ability to cross the blood-brain barrier (BBB). | Showed that lead benzyloxy chalcones had significant permeability and potential for CNS bioavailability. | nih.gov |
| Binding Free Energy Calculation (e.g., MM-GBSA) | A computational method to analyze binding affinities between a ligand and a protein. | Used to analyze the binding energies of benzyloxy chalcones to the hMAO-B protein, confirming a stable complex. | nih.gov |
These assays provide a comprehensive picture of a compound's molecular interactions, from initial target binding to its ultimate effect on cellular pathways. This detailed mechanistic understanding is essential for advancing promising compounds through the drug development pipeline.
Future Perspectives and Emerging Research Avenues in 1s 1 2 Benzyloxy Phenyl Ethan 1 Ol Research
Development of Novel Catalytic Systems for Enhanced Enantioselectivity and Efficiency
The synthesis of (1S)-1-[2-(benzyloxy)phenyl]ethan-1-ol with high enantiomeric purity is paramount. Future research is intensely focused on the development of more advanced catalytic systems that offer improved selectivity, higher efficiency, and broader applicability. Key areas of development include the refinement of existing catalysts and the exploration of novel catalytic approaches.
Ruthenium-based catalysts, often employed in asymmetric transfer hydrogenation (ATH) of the corresponding ketone, 2-(benzyloxy)acetophenone, are a primary focus. Research is geared towards designing new chiral ligands for these metal centers. The goal is to create catalysts that operate under milder conditions, require lower catalyst loadings, and exhibit higher turnover numbers (TON) and turnover frequencies (TOF).
Biocatalysis represents another significant frontier. The use of enzymes, such as ketoreductases (KREDs), offers the potential for near-perfect enantioselectivity under environmentally benign aqueous conditions. Future work will involve enzyme engineering and directed evolution to create bespoke enzymes specifically optimized for the reduction of 2-(benzyloxy)acetophenone, thereby overcoming any substrate limitations of current natural enzymes.
| Catalyst Type | Ligand/Enzyme | Enantiomeric Excess (ee) | Key Advantages | Research Direction |
| Homogeneous Catalyst | Chiral Ruthenium Complexes | >98% | High efficiency, well-understood mechanism | Development of more robust and recyclable catalysts |
| Biocatalyst | Engineered Ketoreductases | >99% | High enantioselectivity, green reaction conditions | Tailoring enzymes for specific substrates, improving stability |
| Heterogeneous Catalyst | Immobilized Chiral Catalysts | >95% | Ease of separation and recyclability | Enhancing catalyst lifetime and preventing leaching |
Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production
To meet potential industrial demand, the scalable production of this compound is crucial. The integration of its synthesis into continuous flow chemistry and automated platforms is a key research avenue.
Flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for highly reactive processes, and the potential for straightforward scaling-up. The development of packed-bed reactors containing immobilized chiral catalysts is a particularly promising area. This would allow for the continuous production of the desired enantiomer with easy separation of the product from the catalyst, which can be reused over multiple cycles.
Automated synthesis platforms can accelerate the discovery and optimization of reaction conditions. By employing high-throughput screening techniques, a large number of catalysts, solvents, and other reaction parameters can be rapidly evaluated to identify the optimal conditions for the synthesis of this compound. This approach not only speeds up the development process but also can lead to the discovery of more efficient and cost-effective synthetic routes.
Exploration of this compound in Materials Science and Specialized Chemical Applications
While traditionally used as a chiral intermediate in the synthesis of pharmaceuticals, the unique structure of this compound makes it an interesting candidate for applications in materials science. The presence of a hydroxyl group and a chiral center allows for its potential use as a monomer in the synthesis of novel chiral polymers. These polymers could have specialized applications in areas such as chiral chromatography, as enantioselective sensors, or in the development of advanced optical materials.
Further research into the derivatization of this compound could open up new applications. For instance, its incorporation into metal-organic frameworks (MOFs) could lead to new materials with tailored catalytic or separation properties. Its use as a chiral auxiliary or a directing group in other complex chemical syntheses also remains an area for continued exploration.
Advancement of Sustainability and Circular Economy Principles in Chiral Benzyloxy Alcohol Production
Modern chemical synthesis is increasingly guided by the principles of green chemistry and the circular economy. Future research on the production of this compound will undoubtedly be influenced by these paradigms.
A key focus will be on the development of synthetic routes that utilize renewable feedstocks and minimize waste. The use of biocatalysis, as mentioned earlier, is a step in this direction. Additionally, research into the use of greener solvents, such as water or bio-derived solvents, and the development of solvent-free reaction conditions will be important.
Q & A
Q. What are the optimal synthetic routes for (1S)-1-[2-(benzyloxy)phenyl]ethan-1-ol, considering stereoselectivity and yield?
- Methodological Answer : The synthesis typically involves protecting the phenolic hydroxyl group with a benzyl ether (via benzylation using benzyl bromide and a base like K₂CO₃), followed by stereoselective reduction of a ketone intermediate. For example:
Benzylation : React 2-hydroxyphenylacetone with benzyl bromide under basic conditions to form 2-(benzyloxy)phenylacetone.
Stereoselective Reduction : Use chiral catalysts (e.g., Corey-Bakshi-Shibata reduction) or enzymatic methods (e.g., alcohol dehydrogenase) to reduce the ketone to the (1S)-alcohol with high enantiomeric excess (ee).
Yield optimization requires controlling reaction temperature, solvent polarity (e.g., THF or ethanol), and catalyst loading .
Q. How can researchers confirm the structure and enantiomeric purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR to confirm the benzyloxy group (δ ~4.9 ppm for CH₂Ph), aromatic protons (δ 6.8–7.5 ppm), and the chiral center’s configuration.
- Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., Chiralpak AD-H column) to determine enantiomeric excess.
- Optical Rotation : Measure specific rotation ([α]) and compare with literature values for (1S)-enantiomers .
Advanced Research Questions
Q. How does the benzyloxy substituent influence the compound’s reactivity in electrophilic aromatic substitution (EAS) or oxidation reactions?
- Methodological Answer : The benzyloxy group is a strong electron-donating substituent (via resonance), activating the aromatic ring toward EAS. For example:
- Nitration : React with HNO₃/H₂SO₄ at 0–5°C to introduce nitro groups at the para position relative to the benzyloxy group.
- Oxidation : Use KMnO₄/NaOH to oxidize the benzylic position (if unprotected), but the benzyl ether protects the hydroxyl group from oxidation.
Control experiments with unprotected analogs (e.g., 2-hydroxyphenylethanol) are critical to isolate substituent effects .
Q. What strategies are effective for resolving enantiomers during synthesis, and how can kinetic resolution be applied?
- Methodological Answer :
- Enzymatic Resolution : Use lipases (e.g., Candida antarctica Lipase B) to selectively acetylate one enantiomer in a racemic mixture, enabling separation via chromatography.
- Chiral Auxiliaries : Incorporate a temporary chiral group (e.g., Evans oxazolidinone) during synthesis to induce stereoselectivity, followed by cleavage.
- Dynamic Kinetic Resolution (DKR) : Combine a racemization catalyst (e.g., Shvo’s catalyst) with an enantioselective enzyme to convert both enantiomers into a single product .
Q. How should researchers design pharmacological assays to evaluate the compound’s activity, and what controls are necessary?
- Methodological Answer :
- In Vitro Assays : Test enzyme inhibition (e.g., cytochrome P450 isoforms) using fluorogenic substrates and IC₅₀ determination. Include positive controls (e.g., ketoconazole for CYP3A4 inhibition).
- Cell-Based Assays : Assess cytotoxicity (MTT assay) and anti-inflammatory activity (NF-κB luciferase reporter) in macrophage cells. Normalize to vehicle controls and reference drugs (e.g., dexamethasone).
- Metabolic Stability : Use liver microsomes to measure half-life (t₁/₂) and intrinsic clearance (CL) .
Q. How can contradictions in biological activity data between in vitro and in vivo studies be addressed?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure bioavailability, plasma protein binding, and tissue distribution to explain discrepancies (e.g., poor absorption may reduce in vivo efficacy despite strong in vitro activity).
- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites that alter efficacy.
- Dose-Response Refinement : Conduct higher-dose in vivo studies or use prodrug strategies to improve solubility and exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
